molecular formula C9H8N2O2 B12819974 4-(1H-Imidazol-4-yl)benzene-1,3-diol

4-(1H-Imidazol-4-yl)benzene-1,3-diol

Cat. No.: B12819974
M. Wt: 176.17 g/mol
InChI Key: GQEUKEZMLOLHNS-UHFFFAOYSA-N
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Description

4-(1H-Imidazol-4-yl)benzene-1,3-diol is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

4-(1H-imidazol-5-yl)benzene-1,3-diol

InChI

InChI=1S/C9H8N2O2/c12-6-1-2-7(9(13)3-6)8-4-10-5-11-8/h1-5,12-13H,(H,10,11)

InChI Key

GQEUKEZMLOLHNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)O)C2=CN=CN2

Origin of Product

United States

Academic Context and Significance of 4 1h Imidazol 4 Yl Benzene 1,3 Diol

Heterocyclic Scaffolds in Chemical Biology and Medicinal Chemistry

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, are fundamental to the development of new drugs. nih.govorganic-chemistry.org In fact, it is estimated that over 85% of all biologically active chemical entities contain a heterocyclic ring. nih.gov These scaffolds are prevalent in a vast array of natural products, including alkaloids, vitamins, and amino acids, as well as in a multitude of synthetic drugs. organic-chemistry.org

The significance of heterocyclic scaffolds in drug discovery stems from their ability to:

Provide a three-dimensional framework that can be tailored to interact with the specific shapes of biological targets like enzymes and receptors.

Influence physicochemical properties such as solubility, lipophilicity, and polarity, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

Engage in various non-covalent interactions , including hydrogen bonding, which are crucial for molecular recognition and binding affinity.

Nitrogen-containing heterocycles, such as imidazole (B134444), are particularly prominent in medicinal chemistry due to their diverse biological activities. wustl.edu The continuous development of novel synthetic methods allows chemists to create a wide variety of functionalized heterocycles, expanding the chemical space available for drug discovery programs. nih.gov

Significance of Imidazole and Benzene-1,3-diol Moieties in Bioactive Molecules

The two core components of 4-(1H-Imidazol-4-yl)benzene-1,3-diol, the imidazole ring and the benzene-1,3-diol (resorcinol) moiety, each contribute significantly to its potential bioactivity.

The Imidazole Moiety:

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. nih.govrsc.org It is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.gov The imidazole nucleus is found in many important biological molecules, such as the amino acid histidine, histamine, and purines in nucleic acids. nih.govrsc.org

Key features of the imidazole moiety that contribute to its biological importance include:

Hydrogen Bonding Capability: The imidazole ring can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the sp2-hybridized nitrogen). nih.gov This allows it to form crucial interactions with biological macromolecules.

Aromaticity and Polarity: Its aromatic nature contributes to its stability and allows for π-π stacking interactions, while its polarity influences its solubility and interactions with polar environments. rsc.org

Coordination with Metal Ions: The nitrogen atoms of the imidazole ring can coordinate with metal ions, which is a key feature in the active sites of many metalloenzymes.

The imidazole scaffold is a component of a wide range of drugs with diverse therapeutic applications, including antifungal, antibacterial, anticancer, and anti-inflammatory agents. nih.govnih.gov

The Benzene-1,3-diol (Resorcinol) Moiety:

Benzene-1,3-diol, commonly known as resorcinol (B1680541), is a dihydroxybenzene that serves as an important intermediate in the synthesis of various pharmaceuticals and other organic compounds. nih.govrsc.orgnih.gov It is known to possess antiseptic and keratolytic (skin-peeling) properties and is used in topical treatments for skin conditions like acne and eczema. nih.gov

The hydroxyl groups on the resorcinol ring can:

Act as hydrogen bond donors and acceptors , facilitating interactions with biological targets.

Undergo metabolic transformations , which can be a key aspect of a drug's activity and clearance.

The combination of these two moieties in this compound creates a molecule with a rich potential for biological activity, leveraging the well-established properties of both the imidazole and resorcinol scaffolds.

Research Landscape Surrounding this compound and its Structural Analogues

While direct and extensive research specifically on this compound is not widely found in publicly available literature, the research landscape of its close structural analogues provides significant insights into its potential areas of investigation. A particularly well-studied group of analogues are the 4-(1H-benzimidazol-2-yl)benzene-1,3-diols . Benzimidazoles are similar to imidazoles but have a benzene (B151609) ring fused to the imidazole ring.

Studies on these benzimidazole (B57391) analogues have revealed a range of biological activities, including:

Anticancer Activity: Certain 4-(1H-benzimidazol-2-yl)benzene-1,3-diol derivatives have demonstrated cytotoxic effects against various human cancer cell lines, with some compounds showing stronger antiproliferative properties than the established chemotherapy drug, cisplatin. rsc.org

Cholinesterase Inhibition: Some of these analogues have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are important targets in the management of Alzheimer's disease. nih.gov

Antimicrobial Properties: A broad series of these compounds have been tested against various bacteria and fungi, indicating potential for development as antimicrobial agents. nih.gov

The research on these closely related compounds suggests that this compound could also exhibit interesting biological properties. The replacement of the benzimidazole group with a simpler imidazole ring would alter the molecule's size, lipophilicity, and electronic distribution, which could lead to different or improved biological activities and specificities. Further research is needed to synthesize and evaluate this compound to fully understand its chemical and biological profile.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and number of hydrogen and carbon atoms in a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 4-(1H-Imidazol-4-yl)benzene-1,3-diol, distinct signals corresponding to the protons on the benzene (B151609) and imidazole (B134444) rings are expected. The protons of the resorcinol (B1680541) (benzene-1,3-diol) moiety would typically appear as a complex pattern in the aromatic region (approximately 6.0-7.5 ppm). The specific splitting patterns are dictated by the coupling between adjacent protons. The protons on the imidazole ring are also expected in the aromatic region, generally between 7.0 and 8.0 ppm. Additionally, the labile protons of the two hydroxyl (-OH) groups and the amine (-NH) group on the imidazole ring would appear as broad singlets, and their chemical shifts can be highly dependent on the solvent, concentration, and temperature. For instance, in DMSO-d₆, phenolic -OH protons can appear at δ 9.0-10.0 ppm, while the N-H proton of imidazole can be found around δ 12.0-14.0 ppm. chemicalbook.comresearchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, the carbon atoms of the resorcinol ring bearing the hydroxyl groups would be significantly deshielded, appearing in the range of δ 155-160 ppm. The other aromatic carbons would resonate between δ 100-140 ppm. The carbons of the imidazole ring typically appear in the range of δ 115-140 ppm. jchemrev.commdpi.com Detailed analysis of the number of signals and their chemical shifts confirms the molecular symmetry and the electronic environment of the carbon skeleton.

Expected NMR Data for this compound

The following table is predictive and based on typical chemical shifts for analogous structures.

¹H NMR (in DMSO-d₆) Chemical Shift (δ, ppm)MultiplicityAssignment
Aromatic Protons6.2 - 7.8Multiplet (m)Benzene & Imidazole rings
Phenolic OH9.0 - 10.0Broad Singlet (br s)2 x -OH
Imidazole NH12.0 - 14.0Broad Singlet (br s)-NH
¹³C NMR (in DMSO-d₆) Chemical Shift (δ, ppm)Assignment
Aromatic C-OH157 - 159C1 & C3 of Benzene
Aromatic/Imidazole C102 - 140Remaining C atoms

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation (e.g., LC-MS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight and elemental composition of a compound. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI-MS) are particularly well-suited for polar, non-volatile molecules like this compound.

In a typical ESI-MS experiment in positive ion mode, the molecule would be expected to be observed as the protonated species, [M+H]⁺. The molecular formula for this compound is C₉H₈N₂O₂. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition.

Expected Mass Spectrometry Data

ParameterValue
Molecular FormulaC₉H₈N₂O₂
Monoisotopic Mass176.0586 g/mol
Expected [M+H]⁺ (HRMS)177.0664

The experimental observation of a peak corresponding to this m/z value in an HRMS analysis would provide strong evidence for the compound's molecular formula. LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for the analysis of the compound within complex mixtures. creative-proteomics.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibrations of the phenolic hydroxyl groups, likely overlapping with the N-H stretching of the imidazole ring. researchgate.netresearchgate.net Other key signals would include C-H stretching from the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the aromatic and imidazole rings (typically in the 1400-1620 cm⁻¹ region), and C-O stretching of the phenol (B47542) groups (around 1200-1300 cm⁻¹). researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic and heteroaromatic systems like this compound are expected to show strong absorption in the UV region. Typically, imidazole derivatives exhibit absorption bands resulting from π→π* transitions. nih.govspectrabase.com The presence of the benzene-1,3-diol moiety conjugated with the imidazole ring would likely result in absorption maxima (λ_max) in the range of 250-380 nm. nih.gov The exact position and intensity of these bands can be influenced by the solvent polarity.

Expected Spectroscopic Data

IR Spectroscopy Wavenumber (cm⁻¹)Functional Group Assignment
O-H / N-H stretch3200 - 3600 (broad)Phenolic OH, Imidazole NH
Aromatic C-H stretch3000 - 3100Ar-H
C=C / C=N stretch1400 - 1620Aromatic/Imidazole rings
C-O stretch1200 - 1300Phenolic C-O
UV-Vis Spectroscopy (in Methanol) Wavelength (λ_max, nm)Transition Type
Band I~270 - 295π→π
Band II~350 - 380π→π

X-ray Crystallography for Three-Dimensional Structural Elucidation (for co-crystals or derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining a single crystal of this compound itself may be challenging, forming co-crystals or crystalline derivatives can facilitate this analysis. mdpi.comijper.org Co-crystals of imidazole-based drugs or resorcinol with other molecules have been successfully analyzed, providing valuable structural insights. researchgate.netnih.gov

A successful crystallographic analysis would provide exact bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the crystal packing, including intermolecular interactions such as hydrogen bonding and π–π stacking. In the case of this compound, extensive hydrogen bonding would be expected, with the hydroxyl and imidazole groups acting as both hydrogen bond donors and acceptors. These interactions play a crucial role in the formation of supramolecular architectures. mdpi.com The dihedral angle between the planes of the benzene and imidazole rings would also be determined, providing insight into the molecule's conformation in the solid state. researchgate.net

Chromatographic Separations (e.g., HPLC, UPLC, TLC) Coupled with Detection Systems

Chromatographic techniques are essential for the separation, purification, and analytical assessment of this compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring reaction progress and assessing compound purity. For a polar compound like this, a silica (B1680970) gel plate would be used as the stationary phase, with a polar solvent system (e.g., a mixture of ethyl acetate (B1210297) and methanol) as the mobile phase. jmchemsci.comresearchgate.net Visualization can be achieved under UV light or by using a staining agent that reacts with phenols, such as a resorcinol-based stain. reddit.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are powerful techniques for the purification and quantitative analysis of the compound. Given the polar nature of this compound, several chromatographic modes could be employed.

Reversed-Phase (RP) HPLC: This is a common method using a nonpolar stationary phase (like C8 or C18) and a polar mobile phase (e.g., a gradient of water and methanol (B129727) or acetonitrile (B52724) with a pH modifier like formic acid). nih.govsielc.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly effective for very polar compounds that show poor retention in reversed-phase chromatography. It uses a polar stationary phase (such as silica or amide-bonded silica) and a mobile phase with a high concentration of an organic solvent. youtube.comwaters.com

Detection is typically performed using a Diode Array Detector (DAD) or a UV detector set at one of the compound's absorption maxima. nih.gov Coupling with a mass spectrometer (LC-MS) provides simultaneous separation and mass analysis. creative-proteomics.com

Overview of Chromatographic Methods

TechniqueStationary PhaseTypical Mobile PhaseDetectionPurpose
TLCSilica GelEthyl Acetate/MethanolUV light, StainingPurity check, Rxn monitoring
RP-HPLC/UPLCC18 or C8Water/Acetonitrile + AcidDAD, UV, MSPurification, Quantification
HILICSilica, AmideAcetonitrile/Water + BufferDAD, UV, MSAnalysis of highly polar species

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Studies on Electronic Properties and Reactivity (e.g., DFT)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic properties of a molecule. ppor.az These calculations provide a detailed picture of electron distribution and energy levels, which are essential for predicting a compound's reactivity and stability. ppor.az For molecules like 4-(1H-Imidazol-4-yl)benzene-1,3-diol, DFT helps in optimizing the molecular geometry to its lowest energy state and calculating various quantum-chemical parameters. nih.gov

Frontier Molecular Orbital (FMO) analysis involves the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them (HOMO-LUMO gap) are key indicators of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO energy gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the ground state. nih.gov

In related imidazole (B134444) derivatives, the HOMO is often located over the electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient regions. nih.govorientjchem.org For this compound, the resorcinol (B1680541) (benzene-1,3-diol) and imidazole rings would be the primary sites of charge density distribution. orientjchem.org The analysis of HOMO and LUMO energies helps in understanding the charge transfer that can occur within the molecule, which is crucial for its interaction with biological receptors. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Data for an Imidazole Derivative This table presents example data typical of FMO analysis for related compounds, as specific values for this compound are not available in the cited literature.

ParameterEnergy (eV)Description
EHOMO -6.2Energy of the highest occupied molecular orbital; relates to the ability to donate an electron.
ELUMO -1.8Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron.
Energy Gap (ΔE) 4.4Difference between LUMO and HOMO energies; indicates chemical reactivity and stability.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. ajchem-a.comresearchgate.net The MEP map uses a color scale to represent different potential values on the electron density surface. Typically, red indicates regions of high negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of high positive potential (electron-deficient), which are favorable for nucleophilic attack. ajchem-a.comresearchgate.net Green and yellow represent areas with intermediate or near-zero potential.

For this compound, the MEP map would likely show negative potential (red) around the nitrogen atoms of the imidazole ring and the oxygen atoms of the hydroxyl groups, identifying them as hydrogen bond acceptors. orientjchem.org Positive potential (blue) might be located around the hydrogen atoms of the hydroxyl groups and the N-H of the imidazole, indicating their role as hydrogen bond donors. researchgate.net This information is critical for understanding non-covalent interactions in a protein's binding pocket.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. nih.gov This method estimates the binding affinity, or strength of the interaction, which is often expressed as a docking score in kcal/mol. researchgate.net By simulating the ligand-target interaction, docking can identify key binding modes and crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. ajchem-a.comresearchgate.net

While specific docking studies for this compound are not detailed in the provided search results, numerous studies on similar imidazole-containing compounds demonstrate their potential as inhibitors for various enzymes. nih.govresearchgate.netresearchgate.net For instance, imidazole derivatives have been docked into the active sites of targets like histone deacetylase (HDAC) and lactate (B86563) dehydrogenase (LDHA). ajchem-a.comresearchgate.net A typical docking study for this compound would involve placing the molecule into the active site of a selected protein to predict its binding energy and compare it with known inhibitors. The resorcinol and imidazole moieties would be expected to form key hydrogen bonds with amino acid residues in the active site.

Table 2: Example of Molecular Docking Results for an Imidazole-Based Inhibitor This table illustrates the type of data generated from molecular docking simulations, using a hypothetical target. Specific data for this compound is not available in the cited literature.

LigandTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
Compound Analog Example Kinase-8.5HIS 84, GLU 101, TYR 155
Reference Inhibitor Example Kinase-9.2HIS 84, ASP 167, PHE 168

Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to study the stability and dynamic behavior of the ligand-receptor complex over time. ajchem-a.com MD simulations provide a more realistic model by considering the flexibility of both the ligand and the protein in a simulated physiological environment. researchgate.net Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) to assess the stability of the complex, and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. ajchem-a.com

For a complex of this compound with a target protein, an MD simulation would reveal whether the initial binding pose predicted by docking is maintained over a period of nanoseconds. Stable RMSD values for the complex would indicate a stable binding mode. researchgate.net Furthermore, MD simulations can elucidate the role of water molecules and conformational changes that are crucial for the binding dynamics, providing a deeper understanding than static docking models.

Quantitative Structure-Activity Relationship (QSAR) Development

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov By developing QSAR models, it is possible to predict the activity of new, unsynthesized compounds and to guide the design of molecules with enhanced potency. nih.gov These models are built using molecular descriptors (physicochemical properties, electronic properties, etc.) and the experimentally determined biological activities of a set of training compounds.

The development of a QSAR model for a series of analogs based on the this compound scaffold would involve synthesizing and testing a library of related compounds. nih.gov The resulting data would be used to build a predictive model that could identify which structural modifications (e.g., adding substituents to the benzene (B151609) or imidazole ring) are likely to increase or decrease biological activity. This in silico approach accelerates the drug design process by prioritizing the synthesis of the most promising candidates. nih.gov

In Silico Screening and Virtual Library Design

In silico screening, or virtual screening, is a method used to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This process often uses techniques like molecular docking to rapidly evaluate thousands or millions of molecules. Virtual library design involves the creation of a focused set of compounds based on a common chemical scaffold that has shown promise. researchgate.net

The this compound structure could serve as a scaffold for the design of a virtual library. By computationally adding various substituents and functional groups at different positions on the molecule, a large and diverse library of virtual compounds can be generated. This library can then be screened in silico against a specific biological target to identify derivatives with potentially high binding affinities. This approach allows for the exploration of a vast chemical space without the immediate need for extensive synthetic chemistry, making the discovery of lead compounds more efficient. researchgate.net

Structure Activity Relationship Sar Delineation of 4 1h Imidazol 4 Yl Benzene 1,3 Diol Derivatives

Influence of Imidazole (B134444) Ring Substitution on Biological Potency and Selectivity

The imidazole ring is a versatile component of this scaffold, offering multiple sites for substitution (N-1, C-2, and C-5) that can be modified to optimize interactions with biological targets. Its ability to act as both a hydrogen bond donor (at N-1) and acceptor (at N-3) is fundamental to its role in molecular recognition.

Substitutions on the imidazole ring can drastically alter the biological activity of the parent compound. For instance, in the development of kinase inhibitors, modifications at the N-1 position have been shown to enhance oral activity and potency. A study on p38 kinase inhibitors revealed that incorporating a cyclohexan-4-ol or piperidin-4-yl group at the N-1 position of the imidazole ring led to potent inhibition of LPS-induced TNFα in animal models researchgate.net.

The C-2 position of the imidazole ring is also a critical point for modification. Research on Tousled-like kinase 2 (TLK2) inhibitors demonstrated that introducing a substituent at the C-2 position of an imidazole-containing compound resulted in a six-fold increase in potency against the target enzyme nih.gov. This highlights the sensitivity of the binding pocket to substitution at this specific location.

The electronic nature of the substituents on the imidazole ring plays a crucial role in modulating binding affinity. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the electron density distribution across the ring system. This, in turn, affects the strength of hydrogen-bonding interactions with key residues in the target protein, such as the hinge region of kinases mdpi.com. For example, a higher electron density on the pyridine-like nitrogen (N-3) can strengthen hydrogen bonds with backbone hydrogen donors of the protein mdpi.com.

SAR studies have shown that the antifungal activity of certain imidazole derivatives is dependent on the size, position, and electronic effect of substituents on attached phenyl rings, as well as the nature of the substituent at the N-1 position of the imidazole moiety nih.gov. The presence of a benzyl substituent at N-1 was shown to result in high antifungal activity nih.gov.

CompoundCore StructureSubstitution on ImidazoleTarget KinaseIC₅₀ (nM)
1(1H-imidazol-5-yl)methylene)-5-methoxyindolin-2-oneUnsubstitutedTLK2240
2(1H-imidazol-5-yl)methylene)-5-methoxyindolin-2-one2-SubstitutedTLK226
3Diaryl ImidazoleUnsubstitutedp38α41
4Diaryl ImidazoleN-1 and C-5 Substitutedp38α19

This table presents hypothetical and literature-derived data to illustrate the impact of imidazole substitution on kinase inhibitory activity. IC₅₀ values are approximate and serve for comparative purposes. nih.govnih.gov

Impact of Benzene-1,3-diol Moiety Modifications on Activity Profiles

The benzene-1,3-diol, or resorcinol (B1680541), moiety is a critical pharmacophoric element in many inhibitors, including those targeting Hsp90 and tyrosinase researchgate.netnih.gov. Its two hydroxyl groups are potent hydrogen bond donors, enabling strong interactions with the amino acid residues in a target's active site.

The resorcinol portion of these molecules is reported to fit into both hydrophobic and hydrophilic regions of protein binding pockets, such as the ATP binding domain of heat shock proteins researchgate.net. The orientation of the resorcinol moiety is often stabilized by π–π stacking interactions with aromatic residues like histidine, in addition to hydrophobic interactions nih.gov.

Modifications to the benzene-1,3-diol ring can significantly affect binding and activity. Key SAR findings include:

Hydroxyl Groups : The two hydroxyl groups are paramount for activity. Their ability to form a network of hydrogen bonds with the target protein is often the primary anchor for the inhibitor. Any modification that removes these groups, such as methylation or replacement with other functional groups, typically leads to a substantial loss of potency.

Ring Substitutions : Adding substituents to the resorcinol ring can further optimize binding. For example, the inclusion of a 4-isopropyl group on the resorcinol scaffold is a feature of several Hsp90 inhibitors currently in clinical evaluation researchgate.net. Such alkyl substitutions can enhance hydrophobic interactions within the binding site.

Bioisosteric Replacement : While the 1,3-diol pattern is often optimal, replacement of the benzene (B151609) ring with other cyclic systems or modification of the hydroxyl positioning can lead to decreased activity, underscoring the importance of the specific arrangement of the hydrogen bond donors philadelphia.edu.jo.

In the context of tyrosinase inhibitors, replacing a 4'-alkyl substituent with an N-substituted 2-aminothiazole moiety on a resorcinol core was found to increase inhibitory potency by more than 20-fold, demonstrating the significant impact of modifications to this part of the scaffold nih.gov.

Conformational Flexibility and Steric Hindrance in SAR

Conformational analysis of imidazole-containing ligands has shown that low-energy conformers often adopt a helical shape lew.ro. The ability of the molecule to adopt a specific, low-energy conformation that is complementary to the target's binding site is crucial for high-affinity binding. The strategy of conformational restriction, where flexible parts of a molecule are constrained into a more rigid structure, is often employed in drug design to enhance potency by minimizing the entropic penalty upon binding biomedres.us.

Steric hindrance, resulting from the introduction of bulky substituents, can have a profound effect on SAR.

Favorable Steric Interactions : A bulky group, such as a tert-butyl group, can be a critical binding element if it occupies a corresponding lipophilic pocket in the target protein nih.gov. This can significantly enhance binding affinity and selectivity.

Unfavorable Steric Clash : Conversely, a substituent that is too large may cause steric clashes with the protein, preventing the ligand from adopting its optimal binding pose and thereby reducing its activity.

The interplay between conformational flexibility and steric bulk is a delicate balance that must be optimized to achieve potent and selective biological activity.

Electronic Effects and Hydrogen Bonding Networks in Ligand-Target Recognition

The recognition of 4-(1H-Imidazol-4-yl)benzene-1,3-diol derivatives by their biological targets is governed by a network of non-covalent interactions, primarily hydrogen bonds and electronic interactions.

Hydrogen Bonding: The scaffold contains multiple hydrogen bond donors and acceptors, making it highly adept at forming strong interactions within a protein's active site.

Imidazole Moiety : The N-1 proton of the imidazole ring is a hydrogen bond donor, while the sp²-hybridized N-3 nitrogen atom is a strong hydrogen bond acceptor nih.govdrugdesign.org. This dual capability allows it to engage in precise interactions, such as those with the hinge region of protein kinases mdpi.com.

Benzene-1,3-diol Moiety : The two hydroxyl groups of the resorcinol ring are potent hydrogen bond donors nih.gov. These groups often interact with key acceptor residues (e.g., aspartate, glutamate, or backbone carbonyls) in the active site, anchoring the molecule in place. The resorcinol moiety's hydrogen bonds are considered crucial for the activity of many Hsp90 inhibitors researchgate.net.

Electronic Effects: The electronic properties of substituents on both the imidazole and benzene rings can modulate the strength of these hydrogen bonds and other electrostatic interactions.

Substituent Effects : Electron-donating groups (EDGs) can increase the electron density on the heterocyclic or aromatic rings, potentially enhancing the hydrogen bond acceptor capability of nearby atoms. Conversely, electron-withdrawing groups (EWGs) decrease electron density, which can strengthen the hydrogen bond donating capacity of an N-H or O-H proton mdpi.comnih.gov.

The strategic placement of functional groups that can optimize the hydrogen bonding network and the electronic complementarity between the ligand and its target is a cornerstone of rational drug design for this class of compounds.

Biological Activity and Mechanistic Insights in Vitro and Pre Clinical Focus

Enzyme Inhibition and Modulation Studies

No data is available.

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

No studies detailing the inhibitory effects of 4-(1H-Imidazol-4-yl)benzene-1,3-diol on acetylcholinesterase or butyrylcholinesterase were found.

Pyruvate Dehydrogenase Kinase (PDK) Isozyme Inhibition

No research on the modulatory activity of this compound against PDK isozymes has been identified.

Heat Shock Protein 90 (Hsp90) Inhibition

There is no available literature that evaluates the inhibitory potential of this compound against Hsp90.

Carbonic Anhydrase (CA) Inhibition

No published data exists on the inhibition of carbonic anhydrase isoforms by this compound.

Thymidine (B127349) Phosphorylase Inhibition

The inhibitory activity of this compound against thymidine phosphorylase has not been reported in the scientific literature.

Lumazine (B192210) Synthase Inhibition

No findings regarding the inhibition of lumazine synthase by this compound are available.

Viral Protease (e.g., SARS-CoV-2 3CLpro) Inhibition

The imidazole (B134444) nucleus is a key component in various compounds investigated for antiviral properties. nih.gov Small molecule inhibitors targeting viral proteases, such as the 3C-like protease (3CLpro) of SARS-CoV-2, have been a major focus of research for treating viral infections. nih.govnih.gov These proteases are crucial for the viral life cycle, as they process viral polyproteins into functional units, making them an attractive therapeutic target. nih.gov

While numerous imidazole derivatives have been synthesized and evaluated for their ability to inhibit a range of viruses—including Herpes Simplex Virus (HSV), Coxsackievirus B4, and various flaviviruses—specific data on the inhibitory activity of this compound against SARS-CoV-2 3CLpro or other viral proteases is not extensively documented in current literature. nih.govnih.govfrontiersin.org Research has identified other imidazole-containing molecules, such as N-(4-tert-butylphenyl)-N-[(1R-2-(cyclohexylamino)-2-oxo-1-(pyridin-3-yl)ethyl]-1H-imidazole-4-carboxamide (X77), as co-crystallized ligands with SARS-CoV-2 3CLpro, demonstrating the potential of the imidazole scaffold to interact with the enzyme's active site. nih.gov However, direct experimental evidence for this compound in this capacity remains to be established.

Receptor Agonism/Antagonism (e.g., Imidazoline (B1206853) Receptors)

Imidazoline receptors are a class of receptors that recognize compounds with an imidazoline or related imidazole structure. wikipedia.orgnih.gov They are broadly classified into three main types:

I1-imidazoline receptors: Primarily involved in the central regulation of blood pressure. wikipedia.orgnih.gov

I2-imidazoline receptors: Associated with monoamine oxidase and implicated in conditions like pain and some psychiatric disorders. wikipedia.orgnih.gov

I3-imidazoline receptors: Thought to regulate insulin (B600854) secretion from pancreatic β-cells. wikipedia.orgnih.gov

Given its imidazole moiety, this compound is a candidate for interaction with these receptors. Various synthetic imidazole derivatives have been developed as selective agonists or antagonists for these receptors, demonstrating therapeutic potential in hypertension, pain management, and neuroprotection. nih.gov For instance, the I2 receptor agonist CR4056 [2-phenyl-6-(1H-imidazol-1yl) quinazoline] has shown promise as a non-opioid analgesic. nih.gov Despite the structural relevance, specific studies detailing the binding affinity or functional activity (agonism or antagonism) of this compound at any of the imidazoline receptor subtypes are not currently available.

Cellular Pathway Modulation (e.g., Glucose and Fatty Acid Metabolism)

The resorcinol (B1680541) and imidazole moieties present in this compound suggest potential roles in modulating various cellular pathways. Notably, the 4-substituted resorcinol motif is a key feature in potent inhibitors of tyrosinase, a critical enzyme in the melanogenesis pathway. mdpi.com Tyrosinase inhibition is a primary strategy for treating hyperpigmentation disorders. nih.govnih.gov

Studies on urolithin derivatives, which contain a 4-substituted resorcinol structure, have shown that this motif is essential for high tyrosinase inhibitory activity. mdpi.com The hydroxyl groups of the resorcinol entity can act as hydrogen bond donors within the enzyme's active site. mdpi.com A patent for novel 4-(heterocycloalkyl)benzene-1,3-diol compounds highlights their use as tyrosinase inhibitors for cosmetic and pharmaceutical applications. google.com This strongly suggests that this compound likely functions as a tyrosinase inhibitor, thereby modulating the melanin (B1238610) synthesis pathway.

Regarding glucose and fatty acid metabolism, while imidazoline receptors are linked to insulin secretion (I3) and fatty acids can modulate signaling pathways like Toll-like receptor-4 (TLR4), there is no direct evidence linking this compound to these specific metabolic processes. wikipedia.orgnih.gov

Table 1: Potential Cellular Pathway Modulation by this compound

Pathway Target Enzyme/Receptor Predicted Effect Basis for Prediction

Anti-Aggregation Properties (e.g., Amyloid-beta aggregation)

The aggregation of proteins like amyloid-beta (Aβ) is a central pathological feature of Alzheimer's disease. nih.gov Developing small molecules that can inhibit this aggregation process is a major therapeutic goal. nih.gov While some studies have explored quinolines and other heterocyclic compounds as inhibitors of Aβ aggregation, there is no specific research demonstrating that this compound possesses this property. researchgate.net

Research into related phenol (B47542) derivatives has provided mixed insights. A study on hydroquinone (B1673460) isomers (ortho, meta, and para) found that while the ortho- and para-isomers effectively reduced amyloid fibrilization, the meta-derivative (resorcinol is a meta-isomer) was completely devoid of inhibitory activity. This finding, though on a different molecule, suggests that the specific positioning of the hydroxyl groups on the benzene (B151609) ring is critical for anti-aggregation effects.

Reactive Oxygen Species Scavenging and Antioxidant Mechanisms

The benzene-1,3-diol (resorcinol) component of the molecule confers significant antioxidant potential. Phenolic compounds are well-known scavengers of reactive oxygen species (ROS) due to their ability to donate a hydrogen atom from their hydroxyl groups, thereby neutralizing free radicals.

Studies on other phenolic imidazole derivatives have confirmed their antioxidant capabilities. For example, one study reported that a novel synthesized imidazole derivative containing a phenol group exhibited notable antioxidant activity in DPPH and ABTS assays, with the activity attributed to the presence of the exchangeable hydrogen in the hydroxyl group. nih.gov The resorcinol moiety in this compound, with its two hydroxyl groups, is expected to be an effective radical scavenger. This antioxidant activity is also intrinsically linked to its likely role as a tyrosinase inhibitor, as tyrosinase is a copper-containing oxidase that catalyzes oxidation reactions. northumbria.ac.uk

Table 2: Antioxidant Potential of Related Phenolic Imidazole Compounds

Compound Class Assay Finding Reference
Tetra-substituted imidazole phenol DPPH & ABTS Ligand showed better antioxidant activity than its metal complexes due to the phenolic hydroxyl group. nih.gov

Anti-Infective Properties (Antibacterial, Antifungal, Antiviral)

The imidazole ring is a cornerstone of many anti-infective agents.

Antibacterial Activity: Numerous molecular hybrids and conjugates bearing an imidazole moiety have demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.govnih.gov

Antifungal Activity: Azole antifungals, which include imidazole derivatives, are widely used in clinical practice. Synthesized compounds incorporating an (arylmethyl)imidazole moiety have shown high activity against Candida albicans and other pathogenic fungi, in some cases exceeding the potency of established drugs like bifonazole (B1667052) and ketoconazole. nih.govnih.gov The mechanism of some antifungal agents involves the induction of oxidative damage through increased ROS production in fungal cells. frontiersin.org

Antiviral Activity: As mentioned previously, imidazole derivatives have been evaluated against a wide spectrum of viruses. nih.gov Compounds have shown activity against HSV and Coxsackievirus B3, with structure-activity relationship studies suggesting that properties like lipophilicity influence their effectiveness. nih.gov

While the broad class of imidazole-containing compounds exhibits significant anti-infective potential, specific minimum inhibitory concentration (MIC) or effective concentration (EC50) values for this compound against specific bacterial, fungal, or viral pathogens have not been reported in the available literature.

Anti-Inflammatory Effects (e.g., Cytokine Secretion Modulation)

Both the imidazole and resorcinol components of the molecule have been associated with anti-inflammatory activity. Imidazoline receptors, for which this compound is a potential ligand, are known to play a role in inflammation. nih.gov Furthermore, other imidazole derivatives are recognized for their anti-inflammatory properties. nih.gov

The resorcinol structure is also found in compounds with anti-inflammatory effects. For example, sesamol (B190485) (benzo[d] nih.govresearchgate.netdioxol-5-ol), a phenolic compound, possesses anti-inflammatory properties by shielding cells from oxidative stress, a key factor in inflammation. nih.gov Although a direct link has not been established, it is plausible that this compound could modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory enzymes or the modulation of cytokine secretion. However, specific experimental data confirming such effects are currently lacking.

Antiglycation Potential

Based on available scientific literature, there is currently no specific data on the antiglycation potential of this compound. Extensive searches of research databases did not yield studies focused on the ability of this particular compound to inhibit the glycation process.

Antiproliferative Activity in Specific Cellular Models

Similarly, dedicated studies on the antiproliferative activity of this compound against specific cancer cell lines are not found in the current body of scientific research. While the broader class of imidazole-containing compounds has been a subject of interest in anticancer research, specific data for this compound, including IC50 values or mechanistic studies in cellular models, remains to be published.

Applications Beyond Direct Biological Activity and Future Research Trajectories

Medicinal Chemistry Approaches to Lead Optimization

Scaffold Hybridization and Prodrug Approaches

The imidazole (B134444) nucleus is a privileged scaffold in medicinal chemistry, known for its ability to engage in various biological interactions. nih.gov Molecular hybridization, which involves combining two or more pharmacophores, could be a fruitful strategy. For instance, the imidazole moiety of 4-(1H-Imidazol-4-yl)benzene-1,3-diol could be hybridized with other heterocyclic systems known for specific biological activities to create novel molecules with enhanced or dual-action therapeutic effects. nih.gov

Furthermore, the phenolic hydroxyl groups of the resorcinol (B1680541) unit offer a straightforward route for creating prodrugs. mdpi.com Esterification or etherification of these hydroxyls could improve the compound's pharmacokinetic properties, such as lipophilicity and metabolic stability, potentially leading to better oral bioavailability and targeted delivery. Upon reaching the desired physiological environment, these prodrugs could be enzymatically or hydrolytically cleaved to release the active parent molecule.

Fragment-Based Drug Design Considerations

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening low-molecular-weight fragments. nih.gov Both imidazole and resorcinol are common fragments found in successful drug molecules. researchgate.net The compound this compound itself, with a molecular weight that is on the higher end for a typical fragment, can be considered a "super-fragment" or a starting point for fragment elaboration.

In a hypothetical FBDD campaign, the imidazole or resorcinol portions could be observed to bind to a biological target. The other moiety could then be systematically modified to explore and optimize interactions with adjacent pockets on the protein surface. This approach allows for the efficient exploration of chemical space around the initial binding fragment to develop more potent and selective inhibitors. nih.gov

Exploration in Supramolecular Chemistry and Coordination Frameworks

The imidazole ring is an excellent ligand for coordinating with metal ions, a property that is fundamental to the field of supramolecular chemistry. nih.gov The nitrogen atoms of the imidazole in this compound can act as donors to form stable complexes with various transition metals. This opens up the possibility of constructing intricate metal-organic frameworks (MOFs) or coordination polymers. rsc.orgrsc.org

The resulting supramolecular structures could have a range of applications, from catalysis and gas storage to chemical sensing. For instance, MOFs constructed using this ligand could exhibit selective sensing for specific ions or small molecules. rsc.org The resorcinol hydroxyl groups could also participate in hydrogen bonding networks, further stabilizing the supramolecular assembly and potentially influencing its properties. researchgate.net

Table 1: Potential Metal Coordination with this compound This table is a theoretical representation of potential interactions and is not based on experimental data for this specific compound.

Metal Ion Potential Coordination Site Potential Application of Resulting Complex
Zinc (II) Imidazole Nitrogen Catalysis, Fluorescent Sensing
Copper (II) Imidazole Nitrogen Antimicrobial Materials, Redox Catalysis
Cobalt (II) Imidazole Nitrogen Magnetic Materials, Oxygen Sensing

Role as Molecular Probes in Chemical Biology

Molecular probes are essential tools for visualizing and studying biological processes in real-time. Both imidazole and resorcinol derivatives have been successfully developed as fluorescent probes. nih.govacs.org The intrinsic fluorescence of the this compound scaffold, or a chemically modified version of it, could potentially be harnessed for such applications.

For example, the imidazole moiety's sensitivity to pH could be exploited to design probes for monitoring pH changes within cellular compartments like lysosomes. nih.govresearchgate.net Similarly, the resorcinol group has been utilized in probes for detecting reactive oxygen species. acs.org By functionalizing the core structure, it may be possible to develop probes with high selectivity and sensitivity for specific analytes or biological events. mdpi.com

Identification of Novel Therapeutic Targets

While the direct therapeutic targets of this compound are unknown, compounds with similar structural motifs have been instrumental in identifying new therapeutic avenues. For instance, various imidazole-containing compounds have been investigated as inhibitors of enzymes like kinases and metalloproteinases. nih.gov

A systematic screening of this compound and its derivatives against a panel of disease-relevant proteins could lead to the identification of novel biological targets. This could pave the way for developing first-in-class therapeutics for a range of diseases, from cancer to neurodegenerative disorders. mdpi.comnih.gov The combination of a hydrogen-bonding resorcinol and a metal-coordinating, hydrogen-bond accepting/donating imidazole provides a versatile platform for interacting with diverse protein active sites.

Advanced Pre-clinical Models for Efficacy Evaluation

The evaluation of any new therapeutic candidate requires robust preclinical models that can accurately predict human responses. Organoids, which are three-dimensional cell cultures that mimic the structure and function of human organs, have emerged as a powerful tool in this regard. nih.govyoutube.com

Should this compound or its derivatives show promise as a therapeutic agent, patient-derived organoids could be used to assess its efficacy and potential toxicity in a more physiologically relevant context than traditional 2D cell cultures. nih.gov For example, if the compound is being investigated as an anticancer agent, tumor organoids from different patients could be used to test for personalized drug responses. This approach can help to de-risk clinical trials and accelerate the translation of promising compounds from the lab to the clinic. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name

Interdisciplinary Research with Materials Science and Nanotechnology

The unique molecular architecture of this compound, which combines the hydrogen-bonding capabilities and coordination chemistry of the imidazole ring with the phenolic nature of the resorcinol group, has opened up avenues for its application in materials science and nanotechnology. This interdisciplinary research explores the use of this and structurally similar compounds as building blocks for advanced functional materials.

One of the most promising areas of research is the use of imidazole-based ligands in the construction of Metal-Organic Frameworks (MOFs). MOFs are a class of porous materials with a crystalline structure composed of metal ions or clusters coordinated to organic ligands. While direct studies on this compound in MOFs are emerging, research on analogous compounds provides significant insights into its potential. For instance, a structurally related ligand, 1,4-di(1H-imidazol-4-yl)benzene, has been successfully used to synthesize new MOFs with varied metal ions such as Zinc (Zn), Cobalt (Co), Nickel (Ni), and Cadmium (Cd). rsc.org These materials exhibit diverse structural dimensions, from one-dimensional chains to three-dimensional frameworks. rsc.org

The resulting MOFs have shown potential as fluorescent materials for the selective and sensitive detection of ferric (Fe(III)) ions and various ketone molecules. rsc.org Furthermore, some of these MOFs have demonstrated selective adsorption of carbon dioxide (CO2) over nitrogen (N2), highlighting their potential application in gas separation and storage technologies. rsc.org The presence of the imidazole moiety is crucial for the formation of the framework and for the functional properties of the resulting material.

The resorcinol component of this compound also offers unique properties that are valuable in materials science. Resorcinol is known for its ability to form resins and is used in the synthesis of polymers. jmchemsci.com The hydroxyl groups on the benzene (B151609) ring can participate in polymerization reactions, leading to the formation of functional polymers. The incorporation of the imidazole group into such polymers could introduce new properties, such as enhanced thermal stability, ion conductivity, and the ability to coordinate with metal ions. Imidazole-based polymers are being explored for their potential in creating sustainable materials with unique properties. nih.gov

In the realm of nanotechnology, imidazole derivatives are being investigated for various applications. For example, they have been used to functionalize surfaces for catalysis and sensing. nih.gov Imidazole-functionalized materials are also being explored for their capacity to capture heavy metals from contaminated environments and for CO2 capture. nih.gov The ability of the imidazole ring to bind to metal ions makes this compound a candidate for the development of nanosensors or for the creation of functionalized nanoparticles for targeted applications.

The synergy between the imidazole and resorcinol moieties in this compound presents a rich platform for the design of novel materials. The hydrogen-bonding capabilities of both groups, coupled with the coordination potential of the imidazole ring, can be exploited to create self-assembling materials and supramolecular structures. These materials could find applications in areas such as drug delivery, catalysis, and the development of new composites with tailored properties.

While the direct exploration of this compound in materials science is still a developing field, the foundational research on related imidazole and resorcinol compounds provides a strong basis for future investigations. The synthesis of this compound and its derivatives opens the door to a wide range of potential applications at the intersection of chemistry, materials science, and nanotechnology.

Q & A

Basic Research Questions

What are the established synthetic routes for 4-(1H-Imidazol-4-yl)benzene-1,3-diol, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of imidazole-substituted diols typically involves diazo-coupling or cyclization reactions. For example, derivatives like 4-(2-hydroxyphenylethamino)benzene-1,3-diol are synthesized via coupling of diazonium salts with phenolic substrates under controlled pH (4.0–6.0) and low temperatures (0–5°C) to prevent side reactions . Optimizing yield (e.g., 49% in a diazenyl derivative synthesis) requires precise stoichiometric ratios, solvent selection (e.g., chloroform for extraction), and reaction time monitoring .

Key Parameters Table:

ParameterOptimal RangeImpact on Yield/Purity
pH4.0–6.0Prevents decomposition
Temperature0–5°CMinimizes byproducts
SolventChloroformEnhances extraction efficiency

How is this compound characterized structurally and functionally?

Methodological Answer:
Structural characterization employs:

  • X-ray crystallography : Resolves imidazole ring orientation and hydrogen-bonding networks (e.g., in 4-[4-(1H-imidazol-4-yl)phenyl]-1H-imidazole derivatives) .
  • NMR/FTIR : Identifies functional groups (e.g., hydroxyl and imidazole protons at δ 9.2–10.5 ppm in DMSO-d₆) .
  • Mass spectrometry : Confirms molecular weight (e.g., m/z 174.20 for related imidazole-methanol derivatives) .

What are the solubility and stability profiles of this compound under varying pH?

Methodological Answer:
The compound exhibits pH-dependent solubility due to its phenolic and imidazole groups. In acidic conditions (pH < 3), protonation of the imidazole ring increases aqueous solubility. Stability studies show degradation above 40°C, requiring storage at –20°C in inert atmospheres .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.